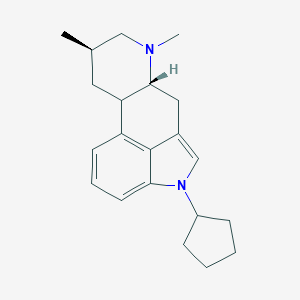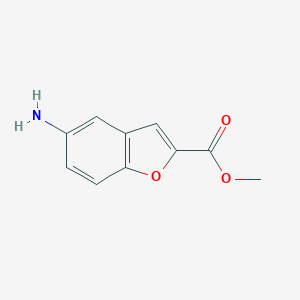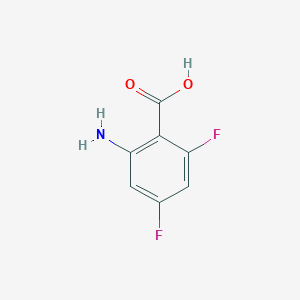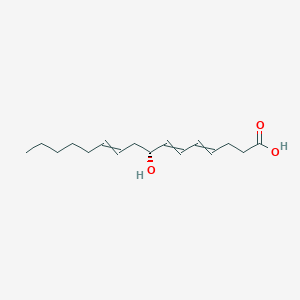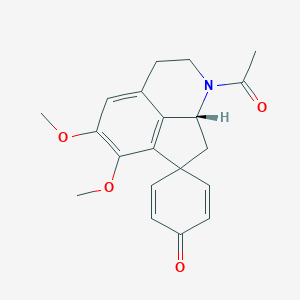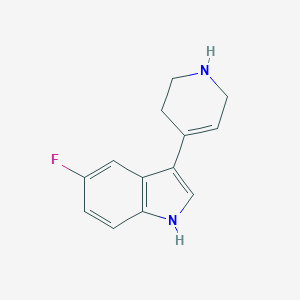
5-氟-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚
概述
描述
“5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound with the CAS Number: 127626-06-6 . It has a molecular weight of 216.26 . The compound is typically stored at 4°C and comes in the form of a powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of N-ethyl-N,N-diisopropylamine and potassium iodide in acetonitrile, heated for 18 hours . Another method involves the use of oxalic acid and potassium carbonate in various solvents such as methanol, ethanol, dichloromethane, dimethyl sulfoxide, and toluene .Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole . The InChI Code is 1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with 2-bromo-3-[(2S)-oxiranylmethoxy]pyridine in DMSO, heated at 75-80°C under nitrogen for 5 hours . The intermediate product can then be cyclized in toluene in the presence of palladium (II) acetate, (S)-(-)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl, and potassium carbonate .Physical And Chemical Properties Analysis
The compound has a melting point of 155-160°C . It is a powder in physical form .科学研究应用
5-羟色胺受体激动剂和拮抗剂
5-氟-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚的结构-活性关系(SAR)揭示了它们作为5-HT6受体激动剂的潜力。关键发现包括吲哚5位需要卤素取代基才能具有强效的5-HT6受体激动剂特性。这些化合物对其他5-HT亚型和血清素转运蛋白(SERT)显示低亲和力(Mattsson et al., 2013)。
另一项研究探讨了3-(2-吡咯啉-1-基乙基)-5-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚衍生物作为高亲和力人类5-HT(1B/1D)配体的潜力,表明它们在靶向特定5-羟色胺受体方面的相关性(Egle et al., 2004)。
抗抑郁药候选化合物
- 5-氟-3-[3-[4-(5-甲氧基-4-嘧啶基)-1-哌嗪基]丙基]-1H-吲哚二盐酸盐的开发过程,有助于5-HT神经传导,已经优化为大规模、无色谱制备。这种化合物是一种抗抑郁药候选化合物,突显了氟吲哚衍生物的治疗潜力(Anderson et al., 1997)。
神经退行性疾病成像
- 报道了一种简化的一步法合成氟-18标记的7-(6-氟吡啶-3-基)-5H-吡啶并[4,3-b]吲哚([(18) F]T807)的方法,这是一种用于成像神经退行性疾病中tau螺旋丝的强效试剂。这种方法有助于[(18) F]T807的常规临床生产,对于神经影像学早期临床试验具有前景(Shoup et al., 2013)。
安全和危害
属性
IUPAC Name |
5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJPJHWOFGLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463016 | |
| Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
127626-06-6 | |
| Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
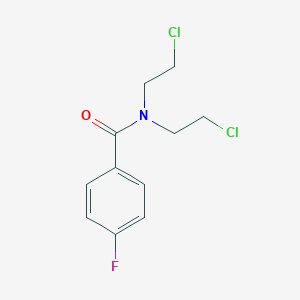


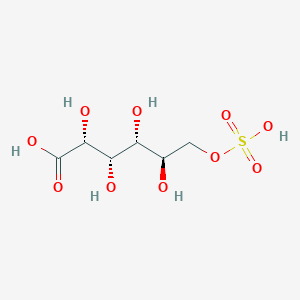
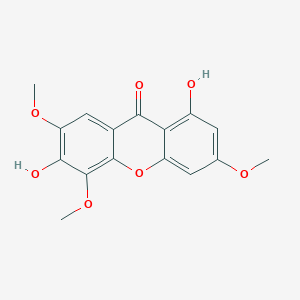
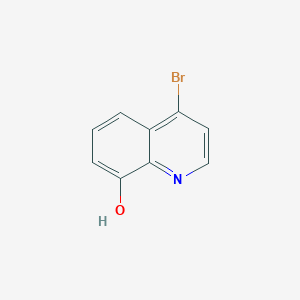
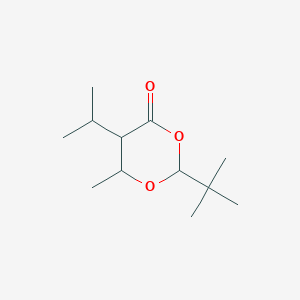
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
